molecular formula C19H21Cl2N3OS B2576914 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride CAS No. 1216661-81-2

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride

Cat. No. B2576914
M. Wt: 410.36
InChI Key: OMNOXRWNPIGKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3OS and its molecular weight is 410.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

In scientific research, derivatives of N-(4-chlorobenzo[d]thiazol-2-yl) compounds have been investigated for their anticancer activities. For instance, compounds related to this chemical structure have exhibited reasonable anticancer activity against various human tumor cell lines, including melanoma-type cell lines (Duran & Demirayak, 2012).

Anthelminthic Properties

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound closely related to the one , has demonstrated notable anthelminthic properties. This compound has shown efficacy against nematodes, filariae, and cestodes in rodents and is particularly effective against hookworms and large roundworms in dogs (Wollweber et al., 1979).

Glutaminase Inhibition for Cancer Therapy

Some analogs of N-(4-chlorobenzo[d]thiazol-2-yl) compounds have been synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS), a potential target in cancer therapy. These analogs retain potency and offer improved drug-like properties, suggesting their potential in GLS inhibition for cancer treatment (Shukla et al., 2012).

α-Glucosidase Inhibitory Potential

N-aryl/aralkyl derivatives of 2‐methyl‐2‐{5‐(4‐chlorophenyl)‐1,3,4‐oxadiazole‐2ylthiol}acetamide have been synthesized and evaluated for their α‐glucosidase inhibitory potential. Some of these compounds have shown promising inhibitory activities, indicating their potential as drug leads for relevant medical conditions (Iftikhar et al., 2019).

Antimicrobial Activity

Derivatives such as 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have been investigated for their antimicrobial properties. These compounds have shown moderate to excellent activity against selected bacterial strains, indicating their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS.ClH/c1-22(2)11-12-23(17(24)13-14-7-4-3-5-8-14)19-21-18-15(20)9-6-10-16(18)25-19;/h3-10H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNOXRWNPIGKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride

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